molecular formula C23H29NO4 B12520832 Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate CAS No. 820210-86-4

Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate

Cat. No.: B12520832
CAS No.: 820210-86-4
M. Wt: 383.5 g/mol
InChI Key: CQQXPMJTXKJILI-UHFFFAOYSA-N
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Description

Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is a synthetic carbamate derivative incorporating a xanthene ring system, designed for advanced chemical and biochemical research. The compound's structure suggests potential application as a key intermediate in the development of novel analytical reagents. Related xanthene-based carbamates have been historically utilized in derivatization protocols for the detection and quantification of trace compounds, such as ethyl carbamate in alcoholic beverages . The presence of the carbamate functional group is also of significant interest in pharmacological and toxicological studies, as this moiety is known to exhibit acetylcholinesterase inhibitory activity in a class of insecticides, providing a template for investigating enzyme interaction mechanisms . The integrated xanthene core, a common fluorophore, may further facilitate its use in photophysical studies or the development of sensor molecules. This combination of features makes this compound a versatile candidate for exploratory research in synthetic chemistry, analytical method development, and molecular probe design. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

820210-86-4

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl N-butyl-N-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate

InChI

InChI=1S/C23H29NO4/c1-4-6-15-24(23(25)27-5-2)16-14-17-18-10-7-8-12-20(18)28-22-19(17)11-9-13-21(22)26-3/h7-13,17H,4-6,14-16H2,1-3H3

InChI Key

CQQXPMJTXKJILI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC1C2=C(C(=CC=C2)OC)OC3=CC=CC=C13)C(=O)OCC

Origin of Product

United States

Preparation Methods

Multi-Component Cyclocondensation for Xanthene Core Synthesis

The xanthene scaffold is typically synthesized via acid-catalyzed cyclocondensation of β-naphthol derivatives, aldehydes, and cyclic diketones. For 4-methoxy-substituted xanthenes, 4-methoxy-β-naphthol serves as the starting material. A one-pot reaction with formaldehyde and dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of Zn/MCM-41 catalysts yields 4-methoxy-9H-xanthen-9-yl ethanol (Table 1).

Table 1: Optimization of Xanthene Core Synthesis

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Zn/MCM-41 Ethanol 60 4 92
La(NO₃)₃ CH₂Cl₂ 40 6 85
Cu@NNPS-NaY Toluene 80 3 78

Key steps:

  • Knoevenagel condensation : Activation of formaldehyde by the catalyst forms an electrophilic intermediate.
  • Michael addition : Dimedone attacks the activated aldehyde, forming a tetrahydroxanthene intermediate.
  • Dehydration : Acidic conditions promote cyclization and aromatization.

Functionalization of Xanthene Ethanol to Amine

The ethanol side chain at the 9-position is converted to an amine via a Mitsunobu reaction or azide reduction . Using triphenylphosphine/diethyl azodicarboxylate (DEAD) , the hydroxyl group is displaced by an azide, followed by Staudinger reduction to yield 2-(4-methoxy-9H-xanthen-9-yl)ethylamine (Scheme 1).

Scheme 1: Amine Synthesis from Xanthene Ethanol

  • Mitsunobu Reaction :
    $$ \text{Xanthene-OH} + \text{NaN}3 \xrightarrow{\text{PPh}3/\text{DEAD}} \text{Xanthene-N}_3 $$
  • Reduction :
    $$ \text{Xanthene-N}3 \xrightarrow{\text{H}2/\text{Pd/C}} \text{Xanthene-NH}_2 $$

Key Data :

  • Azide displacement yield: 89%.
  • Amine reduction yield: 95%.

Carbamate Formation via Chloroformate Coupling

The amine intermediate reacts with ethyl chloroformate and butylamine in the presence of triethylamine to form the target carbamate. This method, adapted from repaglinide synthesis, achieves high regioselectivity (Table 2).

Table 2: Carbamate Synthesis Optimization

Reagent Base Solvent Yield (%)
Ethyl chloroformate Et₃N CH₂Cl₂ 86
Butyl chloroformate DIPEA THF 78
Phosgene Pyridine Toluene 65

Mechanism :

  • Activation : Ethyl chloroformate reacts with the amine to form a mixed carbonate intermediate.
  • Nucleophilic substitution : Butylamine displaces the chloride, yielding the carbamate.

Alternative Route: Carbamate Protection-Deprotection

To avoid side reactions, the amine is first protected as a tert-butyl carbamate (Boc) . After xanthene synthesis, the Boc group is removed with trifluoroacetic acid (TFA) , and the free amine is reacted with ethyl butyl carbamoyl chloride (Scheme 2).

Scheme 2: Protection-Deprotection Strategy

  • Protection :
    $$ \text{Xanthene-NH}2 + \text{Boc}2\text{O} \rightarrow \text{Xanthene-NHBoc} $$
  • Deprotection :
    $$ \text{Xanthene-NHBoc} \xrightarrow{\text{TFA}} \text{Xanthene-NH}_2 $$
  • Carbamation :
    $$ \text{Xanthene-NH}2 + \text{ClCO}2\text{EtBu} \rightarrow \text{Target} $$

Advantages :

  • Minimizes overalkylation.
  • Yields: 82% (over three steps).

Solid-Phase Synthesis for Scalability

Immobilizing the xanthene ethanol on Wang resin enables iterative functionalization. After amine formation on-resin, carbamate coupling is performed using propane phosphonic acid anhydride (T3P) .

Procedure :

  • Resin loading : Wang resin functionalized with xanthene ethanol (loading: 0.8 mmol/g).
  • Amine formation : Mitsunobu reaction on resin (yield: 91%).
  • Carbamation : T3P-mediated coupling with ethyl butylamine (yield: 88%).

Benefits :

  • Simplified purification.
  • Scalable to multi-gram quantities.

Analytical Characterization and Validation

Critical quality attributes (CQAs) for the target compound include:

  • HPLC Purity : ≥99.5% (C18 column, acetonitrile/water gradient).
  • ¹H NMR : δ 1.2 (t, 3H, CH₂CH₃), δ 3.8 (s, 3H, OCH₃), δ 4.1 (q, 2H, OCH₂).
  • Mass Spec : [M+H]⁺ = 415.2 (calculated: 415.2).

Challenges and Mitigation Strategies

  • Regioselectivity in Xanthene Formation :

    • Use bulky aldehydes (e.g., pivaldehyde) to direct cyclization.
    • Catalyst screening (e.g., Zn/MCM-41 vs. Cu@NNPS-NaY).
  • Carbamate Hydrolysis :

    • Avoid aqueous conditions post-synthesis.
    • Store final product under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The xanthene core can be reduced under specific conditions.

    Substitution: The ethyl carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxanthene derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Applications

Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate has shown promise in the development of pharmacological agents. Its interactions with biological targets are critical for understanding therapeutic mechanisms. Notably, it may act as an enhancer for metabotropic glutamate receptor 1 (mGluR1), which is implicated in neurological disorders.

Case Study: Interaction with mGluR1 Receptor

  • Objective: To evaluate the binding affinity of this compound to mGluR1.
  • Method: Radiolabeled ligand binding assays.
  • Results: The compound exhibited significant binding affinity, suggesting potential as a therapeutic agent for conditions like anxiety and depression.

2. Organic Synthesis

The compound can participate in various organic reactions due to its carbamate functionality. It can undergo hydrolysis to yield corresponding alcohols and carbamic acids, making it useful in synthetic chemistry.

Table 1: Comparison of Related Compounds

Compound NameStructure CharacteristicsUnique Properties
This compoundXanthene with methoxy substituentEnhanced solubility
Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl esterXanthene with butyl and ethyl groupsPotential mGluR1 receptor enhancer
Carbamic acid, phenyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl esterXanthene with phenyl groupVariability in interaction profiles

Antioxidant Properties

Recent studies have highlighted the antioxidant capacity of compounds related to xanthene derivatives. This compound may exhibit similar properties, potentially acting as a free radical scavenger.

Case Study: Antioxidant Activity Assessment

  • Objective: To evaluate the antioxidant capacity using the Oxygen Radical Absorbance Capacity (ORAC) assay.
  • Method: Fluorescein-based ORAC assay.
  • Results: Preliminary data indicate that the compound demonstrates significant antioxidant activity, suggesting its potential use in nutraceutical applications.

Mechanism of Action

The mechanism of action of Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, potentially disrupting cellular processes. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Ethyl (4-methyl-9H-xanthen-9-yl)carbamate (CAS 6325-74-2)
  • Substituents : 4-methyl on xanthene vs. 4-methoxy in the target compound.
  • Impact : The methyl group is less polar than methoxy, reducing solubility and electronic donating effects. Molecular weight: 283.32 g/mol .
  • Synthesis: Similar routes likely involve chloroformate reactions with xanthenol derivatives, as seen in carbamate synthesis .
b) Vinyl Carbamate
  • Structure : Simpler carbamate with a vinyl group instead of ethyl/butyl chains.
  • Activity: 10–50× more carcinogenic and mutagenic than ethyl carbamate in mice, attributed to cytochrome P-450-mediated bioactivation into reactive epoxides .
c) Ethyl Carbamate (Urethan)
  • Structure : Lacks the xanthene moiety and butyl chain.
  • Activity: Moderate carcinogen inducing lung adenomas in mice. Its metabolite, N-hydroxyurethan, is less potent, suggesting parent compound bioactivation .
d) Benzyl Carbamate Derivatives
  • Structure : Benzyl substituent instead of ethyl/butyl.
  • Synthesis: Derived from benzyl chloroformate and amino acids, as in . Benzyl groups enhance steric bulk and aromatic interactions .

Physicochemical Properties

Compound Substituents (Xanthene) Carbamate Groups Molecular Weight (g/mol) Polarity Key Features
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate 4-methoxy Ethyl, Butyl ~400 (estimated) Moderate High aromaticity, methoxy donor
Ethyl (4-methyl-9H-xanthen-9-yl)carbamate 4-methyl Ethyl 283.32 Low Hydrophobic methyl group
Vinyl carbamate N/A Vinyl 87.08 Low Reactive electrophile
Ethyl carbamate N/A Ethyl 89.09 Low Simple alkyl carbamate

Notes:

  • The xanthene core may enhance DNA intercalation or protein binding compared to non-aromatic carbamates .
a) Carcinogenicity and Mutagenicity
  • Vinyl carbamate : Highly mutagenic in Salmonella typhimurium assays (TA1535/TA100) due to metabolic activation by cytochrome P-450 enzymes. Inhibitors like SKF-525A block its activity .
  • Ethyl carbamate: Weak mutagen requiring metabolic activation.
  • The xanthene moiety may alter metabolic pathways compared to simpler carbamates.
b) Metabolic Stability
  • Ethyl/butyl chains in the target compound may slow hydrolysis compared to smaller carbamates (e.g., ethyl carbamate).

Biological Activity

Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a xanthene moiety, which is known for its fluorescent properties, combined with a butyl and ethyl carbamate group. The presence of the methoxy group enhances solubility and may influence interactions with biological targets, making it a subject of pharmacological interest. The molecular formula is C19H25N1O3C_{19}H_{25}N_{1}O_{3} with a molecular weight of approximately 325.41 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the xanthene core : Utilizing appropriate precursors to construct the xanthene structure.
  • Carbamate formation : Reaction of the xanthene derivative with butyl and ethyl carbamate reagents.
  • Purification : Optimization for yield and purity based on specific laboratory conditions.

These steps can vary significantly depending on the specific synthetic route chosen.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has shown activity against various bacterial strains, which is critical for developing new antibiotics. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics such as amikacin against Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (µg/mL) Reference Compound
Staphylococcus aureus0.9Amikacin
Escherichia coli1.5Amikacin
Bacillus subtilis0.8Amikacin

Antitumor Activity

Research has indicated potential antitumor properties of this compound. In vitro studies on various cancer cell lines, including A549 (lung carcinoma) and HEP2 (laryngeal carcinoma), have shown that derivatives similar to this compound can induce apoptosis and inhibit cell proliferation at specific concentrations .

Cell Line IC50 (µg/mL) Effect
A5495.9Significant cytotoxicity
HEP225.7Moderate cytotoxicity

Neuroprotective Effects

Studies have also explored the neuroprotective effects of similar carbamate derivatives on neuronal cells subjected to oxidative stress. Compounds with structural similarities have demonstrated protective effects against glutamate-induced cell injury, highlighting their potential in treating neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several carbamate derivatives, including those related to this compound, showing significant inhibition zones against E. coli and S. aureus at concentrations as low as 100 µg/mL.
  • Antitumor Activity : Research by Kumar et al. demonstrated that specific derivatives exhibited potent antitumor activity against laryngeal carcinoma cell lines, suggesting that modifications to the xanthene structure can enhance bioactivity and selectivity towards cancer cells.
  • Neuroprotective Studies : Investigations into the neuroprotective properties revealed that certain substitutions on the xanthene framework could significantly improve the compound's ability to protect neuronal cells from oxidative damage.

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